(Z)-2-((2-(5-methyl-4-phenylthiazol-2-yl)hydrazono)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-((2-(5-methyl-4-phenylthiazol-2-yl)hydrazono)methyl)benzoic acid is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a thiazole ring, a benzoic acid moiety, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((2-(5-methyl-4-phenylthiazol-2-yl)hydrazono)methyl)benzoic acid typically involves the condensation reaction between 5-methyl-4-phenylthiazol-2-yl hydrazine and 2-formylbenzoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((2-(5-methyl-4-phenylthiazol-2-yl)hydrazono)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the hydrazone linkage results in the formation of the corresponding amine.
Substitution: Electrophilic substitution on the aromatic rings can yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-((2-(5-methyl-4-phenylthiazol-2-yl)hydrazono)methyl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its mechanism of action and its efficacy in treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-((2-(5-methyl-4-phenylthiazol-2-yl)hydrazono)methyl)benzoic acid involves its interaction with specific molecular targets. The hydrazone linkage can interact with enzymes or receptors, modulating their activity. The thiazole ring may also play a role in binding to biological macromolecules, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-((2-(4-phenylthiazol-2-yl)hydrazono)methyl)benzoic acid
- (Z)-2-((2-(5-methylthiazol-2-yl)hydrazono)methyl)benzoic acid
- (Z)-2-((2-(5-phenylthiazol-2-yl)hydrazono)methyl)benzoic acid
Uniqueness
(Z)-2-((2-(5-methyl-4-phenylthiazol-2-yl)hydrazono)methyl)benzoic acid is unique due to the presence of both a methyl and a phenyl group on the thiazole ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-12-16(13-7-3-2-4-8-13)20-18(24-12)21-19-11-14-9-5-6-10-15(14)17(22)23/h2-11H,1H3,(H,20,21)(H,22,23)/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUAANNBWIHIPL-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NN=CC2=CC=CC=C2C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(S1)N/N=C\C2=CC=CC=C2C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.